

In-Depth Technical Guide: 4-Bromo-5-methylpicolinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-5-methylpicolinic acid

Cat. No.: B592005

[Get Quote](#)

CAS Number: 1196154-93-4

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: **4-Bromo-5-methylpicolinic acid** is a substituted pyridine carboxylic acid derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. Picolinic acid and its analogues are recognized scaffolds in the development of novel therapeutic agents and specialized chemicals.^[1] This technical guide provides a detailed overview of **4-Bromo-5-methylpicolinic acid**, including its chemical properties, synthesis, potential applications, and a summary of relevant experimental considerations.

Chemical and Physical Properties

4-Bromo-5-methylpicolinic acid is a halogenated pyridine derivative. The presence of the bromine atom and the methyl group on the pyridine ring, in addition to the carboxylic acid at the 2-position, imparts specific reactivity and potential for further chemical modification. The bromine atom can serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups.

A summary of the key quantitative data for **4-Bromo-5-methylpicolinic acid** is presented in the table below.

Property	Value	Source
CAS Number	1196154-93-4	[2] [3] [4]
Molecular Formula	C ₇ H ₆ BrNO ₂	[2] [4]
Molecular Weight	216.03 g/mol	[2] [4]
InChI	InChI=1S/C7H6BrNO2/c1-4-3-9-6(7(10)11)2-5(4)8/h2-3H,1H3,(H,10,11)	[2] [4]
InChIKey	QBHUWQKVSFENQT-UHFFFAOYSA-N	[2] [4]
Signal Word	Warning	[4]
Hazard Statements	H302, H315, H319, H335	[4]
Precautionary Statements	P261, P305+P351+P338	[4]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-5-methylpicolinic acid** is not readily available in publicly accessible literature, its synthesis can be inferred from general methods for the preparation of substituted picolinic acids. A plausible synthetic route would likely involve the oxidation of a corresponding 2-substituted pyridine precursor.

A general experimental workflow for the synthesis of a substituted picolinic acid is outlined below. This is a representative protocol and would require optimization for the specific synthesis of **4-Bromo-5-methylpicolinic acid**.

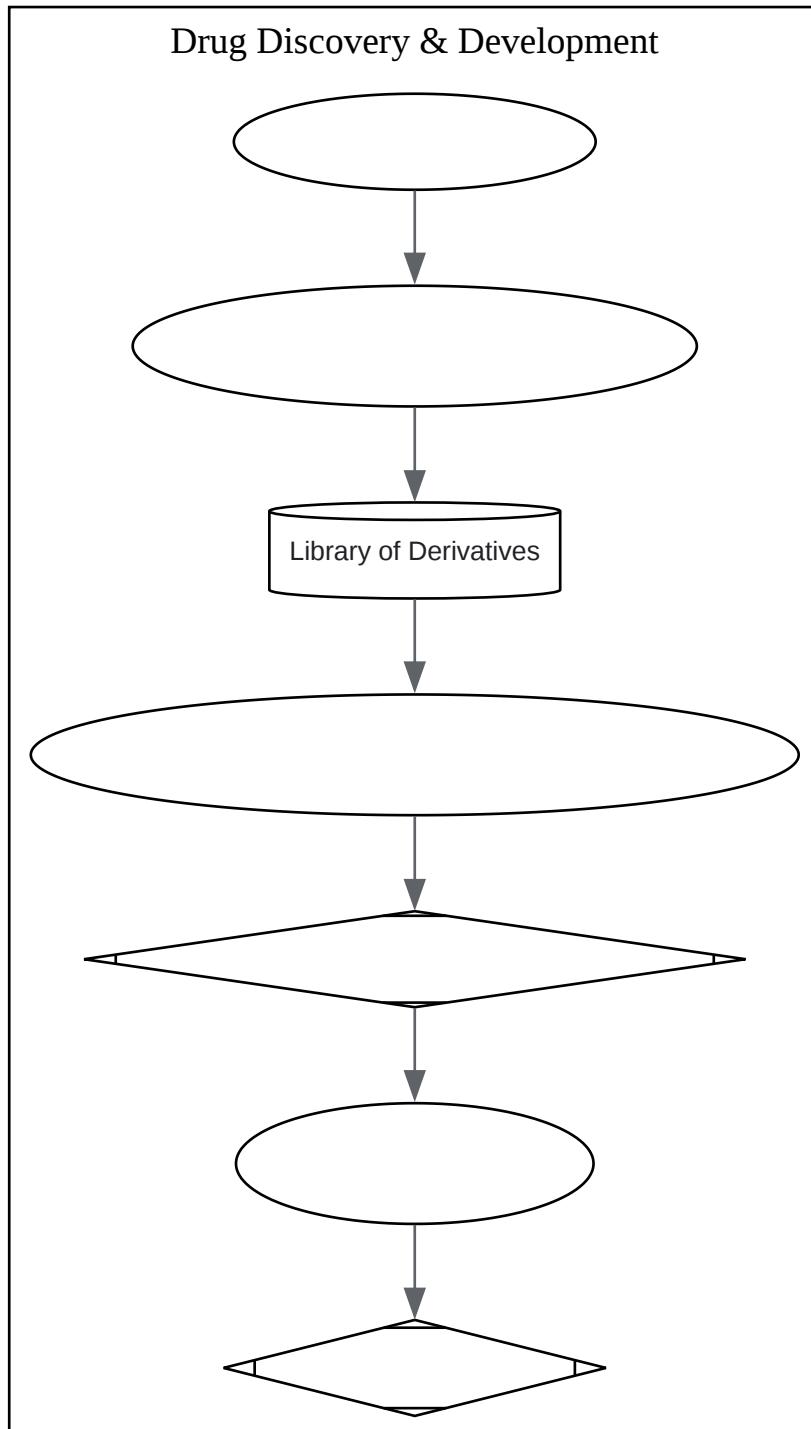
Hypothetical Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: A potential multi-step synthesis workflow for **4-Bromo-5-methylpicolinic acid**.

Detailed Methodologies for Key Experiments (General):

- **Oxidation of Alkylpyridines:** A common method for the synthesis of picolinic acids involves the oxidation of the corresponding alkylpyridine. For instance, a starting material like 4-bromo-2,5-lutidine could be subjected to oxidation using a strong oxidizing agent such as potassium permanganate (KMnO_4) or selenium dioxide (SeO_2). The reaction conditions, including temperature and reaction time, would need to be carefully controlled to achieve the desired product and minimize side reactions.
- **Hydrolysis of a Nitrile or Ester:** An alternative route could involve the hydrolysis of a corresponding nitrile or ester precursor. For example, if methyl 4-bromo-5-methylpicolinate is available, it can be hydrolyzed to the carboxylic acid using either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the pyridine ring.
- **Purification:** Following the reaction, the crude product would require purification. Standard techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel are typically employed to isolate the pure **4-Bromo-5-methylpicolinic acid**.


Applications in Research and Drug Development

Picolinic acid derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. They are key intermediates in the synthesis of various pharmaceuticals.^[5] The structural motif of picolinic acid is found in a range of bioactive molecules, including those with antimicrobial and anticancer properties.

Potential Signaling Pathway Involvement:

While specific studies on the mechanism of action of **4-Bromo-5-methylpicolinic acid** are not currently available, the picolinic acid scaffold is known to interact with various biological targets. For example, certain picolinic acid derivatives have been investigated as inhibitors of enzymes or as modulators of cellular signaling pathways. The specific substitutions on the pyridine ring play a crucial role in determining the biological activity and target specificity.

The general role of picolinic acid derivatives in drug discovery can be illustrated by the following logical relationship diagram:

[Click to download full resolution via product page](#)

Caption: The role of picolinic acid derivatives in a typical drug discovery workflow.

Conclusion:

4-Bromo-5-methylpicolinic acid is a valuable building block for chemical synthesis and drug discovery. Its structural features offer multiple avenues for the creation of diverse molecular libraries for biological screening. Further research into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential. Researchers and drug development professionals can utilize this compound as a starting point for the design and synthesis of novel bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1196154-93-4|4-Bromo-5-methylpicolinic acid|BLD Pharm [bldpharm.com]
- 4. 1196154-93-4[4-Bromo-5-methylpicolinic acid]- Acme Biochemical [acmec.com.cn]
- 5. Exploring the potential application of pharmaceutical intermediates in drug synthesis- Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Bromo-5-methylpicolinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b592005#4-bromo-5-methylpicolinic-acid-cas-number\]](https://www.benchchem.com/product/b592005#4-bromo-5-methylpicolinic-acid-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com